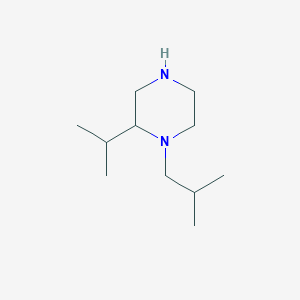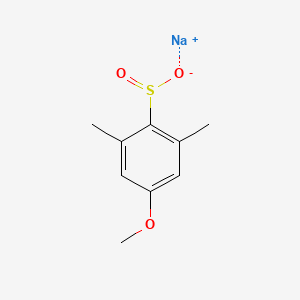
Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate is an organic compound with the molecular formula C₉H₁₁NaO₃S. It is a sodium salt of a sulfinic acid derivative, characterized by the presence of a methoxy group and two methyl groups on a benzene ring, along with a sulfinate group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonation of 4-methoxy-2,6-dimethylbenzene (p-cymene) with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where p-cymene is reacted with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide in a continuous process to produce the sodium salt. The product is then purified and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and alkylation with alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfonate.
Reduction: 4-methoxy-2,6-dimethylbenzene-1-sulfide.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in sulfonation reactions and as a precursor for other sulfinic acid derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Additionally, the methoxy and methyl groups on the benzene ring can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 4-methoxybenzenesulfinate: Lacks the two methyl groups present in sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate.
Sodium 2,4-dimethylbenzenesulfinate: Lacks the methoxy group present in this compound.
Sodium benzenesulfinate: Lacks both the methoxy and methyl groups present in this compound.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and interactions
Eigenschaften
Molekularformel |
C9H11NaO3S |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
sodium;4-methoxy-2,6-dimethylbenzenesulfinate |
InChI |
InChI=1S/C9H12O3S.Na/c1-6-4-8(12-3)5-7(2)9(6)13(10)11;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
FJHCTANTUSTSCA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1S(=O)[O-])C)OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)


![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
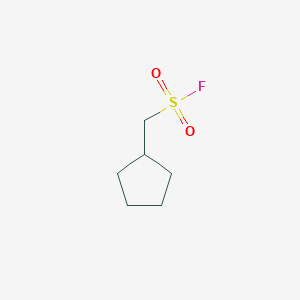
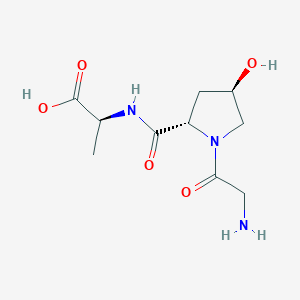
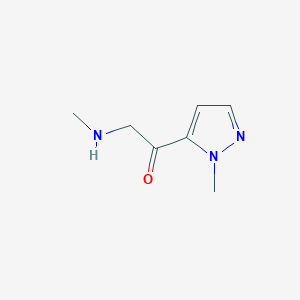


![1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155602.png)

![1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13155608.png)

